molecular formula C10H17BrF2O B13087669 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane

Katalognummer: B13087669
Molekulargewicht: 271.14 g/mol
InChI-Schlüssel: IQMZGQBUNDEZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane is a chemical compound with the molecular formula C₁₀H₁₇BrF₂O and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a cyclooctane ring. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with bromine and difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane involves its interaction with molecular targets, such as enzymes and receptors. The bromine and difluoroethoxy groups play a crucial role in the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane can be compared with other similar compounds, such as:

    1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.

    1-Bromo-2-(2,2-difluoroethoxy)cyclopentane: Another similar compound with a cyclopentane ring.

    1-Bromo-2-(2,2-difluoroethoxy)cyclododecane: This compound features a larger cyclododecane ring.

The uniqueness of this compound lies in its specific ring size and the presence of both bromine and difluoroethoxy groups, which confer distinct chemical and physical properties .

Eigenschaften

Molekularformel

C10H17BrF2O

Molekulargewicht

271.14 g/mol

IUPAC-Name

1-bromo-2-(2,2-difluoroethoxy)cyclooctane

InChI

InChI=1S/C10H17BrF2O/c11-8-5-3-1-2-4-6-9(8)14-7-10(12)13/h8-10H,1-7H2

InChI-Schlüssel

IQMZGQBUNDEZLJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(C(CC1)OCC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.